(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of an indole moiety linked to a benzothiophene core through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 7-ethyl-1H-indole-3-carbaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C19H15NOS |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2E)-2-[(7-ethyl-1H-indol-3-yl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C19H15NOS/c1-2-12-6-5-8-14-13(11-20-18(12)14)10-17-19(21)15-7-3-4-9-16(15)22-17/h3-11,20H,2H2,1H3/b17-10+ |
InChI Key |
KJNOVCQKAPPTSY-LICLKQGHSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C/3\C(=O)C4=CC=CC=C4S3 |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.